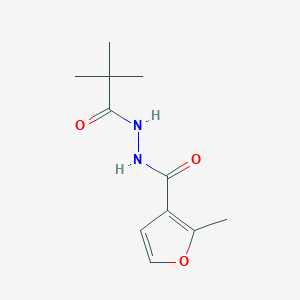
N-(2-hydroxy-5-methylphenyl)-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-5-methylphenyl)-2,2-diphenylacetamide, also known as HMDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-2,2-diphenylacetamide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It also has been shown to activate the antioxidant defense system and increase the levels of glutathione, which is important for protecting cells from oxidative stress.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)-2,2-diphenylacetamide has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers, such as TNF-α and IL-6, in animal models of inflammation. It has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-5-methylphenyl)-2,2-diphenylacetamide has several advantages for lab experiments, including its low toxicity and high solubility in organic solvents. However, it also has some limitations, such as its insolubility in water and the need for a catalyst during the synthesis process.
Future Directions
There are several potential future directions for the research on N-(2-hydroxy-5-methylphenyl)-2,2-diphenylacetamide. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory and analgesic agent. Further research is needed to fully understand the mechanism of action of N-(2-hydroxy-5-methylphenyl)-2,2-diphenylacetamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-(2-hydroxy-5-methylphenyl)-2,2-diphenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, and has been studied for its potential use in treating neurodegenerative diseases. While more research is needed to fully understand the mechanism of action of N-(2-hydroxy-5-methylphenyl)-2,2-diphenylacetamide and its potential therapeutic applications, it has shown promising results in animal models and has several advantages for lab experiments.
Synthesis Methods
N-(2-hydroxy-5-methylphenyl)-2,2-diphenylacetamide can be synthesized through the reaction of 2-hydroxy-5-methylbenzaldehyde with 2,2-diphenylacetic acid in the presence of a catalyst. The resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Scientific Research Applications
N-(2-hydroxy-5-methylphenyl)-2,2-diphenylacetamide has been investigated for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its antioxidant and neuroprotective effects.
properties
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-15-12-13-19(23)18(14-15)22-21(24)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIALNOLAIGVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-({[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5870875.png)
![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5870885.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5870910.png)

![1-[(4-bromophenoxy)methyl]-3-nitrobenzene](/img/structure/B5870928.png)


![N-{[(2-chloro-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5870953.png)
![N-allyl-5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonamide](/img/structure/B5870959.png)
![3-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5870960.png)

![N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5870973.png)
![N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B5870980.png)